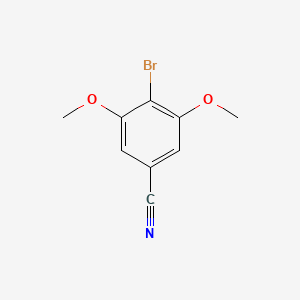![molecular formula C15H20N5O14P3 B13440517 [[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13440517.png)
[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Furfuryladenosine-5’-triphosphate (6-Fu-ATP) is an analogue of adenosine-5’-triphosphate (ATP) where one hydrogen of the 6-amino group is substituted by a furfuryl moiety. This modification makes 6-Furfuryladenosine-5’-triphosphate a valuable tool in biochemical and pharmacological research, particularly in studies involving modified receptor proteins and kinase substrate relationships .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Furfuryladenosine-5’-triphosphate typically involves the following steps:
Starting Material: The synthesis begins with adenosine-5’-triphosphate.
Furfurylation: The 6-amino group of adenosine-5’-triphosphate is substituted with a furfuryl moiety. This step often requires the use of furfuryl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The product is purified using chromatographic techniques to obtain pure 6-Furfuryladenosine-5’-triphosphate.
Industrial Production Methods
Industrial production of 6-Furfuryladenosine-5’-triphosphate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis and purification systems.
Chemical Reactions Analysis
Types of Reactions
6-Furfuryladenosine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The furfuryl moiety can be substituted with other functional groups under specific conditions.
Hydrolysis: Like adenosine-5’-triphosphate, 6-Furfuryladenosine-5’-triphosphate can undergo hydrolysis to form 6-Furfuryladenosine-5’-diphosphate and 6-Furfuryladenosine-5’-monophosphate.
Oxidation and Reduction: The furfuryl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Acidic or basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Substitution Reactions: Various substituted derivatives of 6-Furfuryladenosine-5’-triphosphate.
Hydrolysis: 6-Furfuryladenosine-5’-diphosphate and 6-Furfuryladenosine-5’-monophosphate.
Oxidation and Reduction: Oxidized or reduced forms of the furfuryl group.
Scientific Research Applications
6-Furfuryladenosine-5’-triphosphate has several scientific research applications:
Biochemistry: Used to study kinase substrate relationships and modified receptor proteins.
Pharmacology: Investigated for its potential effects on cellular signaling pathways.
Molecular Biology: Utilized in studies involving nucleotide analogues and their interactions with enzymes.
Medicine: Explored for its potential therapeutic applications in targeting specific cellular pathways.
Industry: Employed in the development of biochemical assays and diagnostic tools
Mechanism of Action
6-Furfuryladenosine-5’-triphosphate exerts its effects by interacting with specific molecular targets, such as modified receptor proteins and kinases. The furfuryl moiety allows for unique interactions that can modulate the activity of these targets. The compound can influence various cellular pathways, including those involved in energy metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyladenosine-5’-triphosphate (6-Bn-ATP)
- 6-Cyclohexyladenosine-5’-triphosphate (6-cHe-ATP)
- 6-Cyclopentyladenosine-5’-triphosphate (6-cPe-ATP)
- 6-Phenylethyladenosine-5’-triphosphate (6-PhEt-ATP)
Uniqueness
6-Furfuryladenosine-5’-triphosphate is unique due to the presence of the furfuryl moiety, which imparts distinct chemical and biological properties. This modification allows for specific interactions with molecular targets that are not possible with other analogues. The furfuryl group also enhances the compound’s stability and reactivity under certain conditions .
Properties
Molecular Formula |
C15H20N5O14P3 |
|---|---|
Molecular Weight |
587.27 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H20N5O14P3/c21-11-9(5-31-36(26,27)34-37(28,29)33-35(23,24)25)32-15(12(11)22)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-30-8/h1-3,6-7,9,11-12,15,21-22H,4-5H2,(H,26,27)(H,28,29)(H,16,17,18)(H2,23,24,25)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
HZKYQOLEFZGDBE-SDBHATRESA-N |
Isomeric SMILES |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


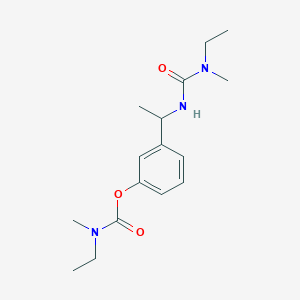

![N-[N'-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide](/img/structure/B13440446.png)
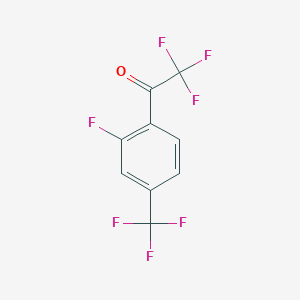
cyclohexa-1,3,5-trien-1-olate](/img/structure/B13440453.png)
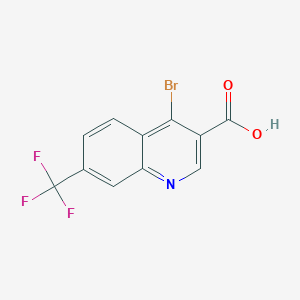
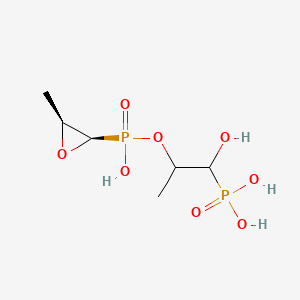
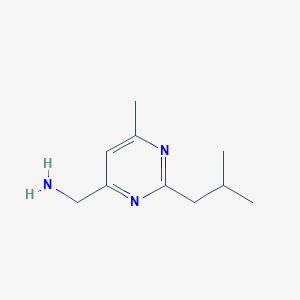
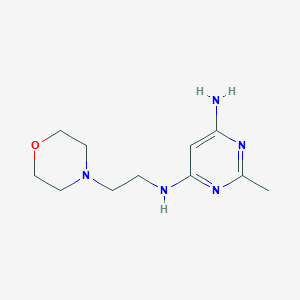
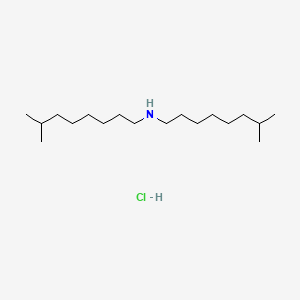
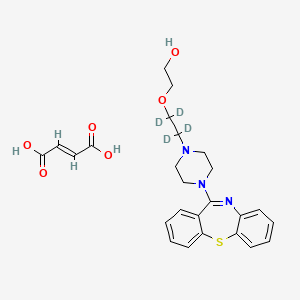
![(Z)-N'-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13440508.png)
